2-(2-Nitrophenyl)pyridine

Organic Synthesis Regioselectivity Nitration

For adrenergic receptor studies (Ki=15 nM), the ortho isomer CAS 4253-81-0 is essential due to its specific bioactivity not found in meta/para isomers. This isomer also enables unique cyclometallation and pyridoindazole synthesis, unattainable with other substitution patterns.

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
CAS No. 4253-81-0
Cat. No. B1632700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Nitrophenyl)pyridine
CAS4253-81-0
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C11H8N2O2/c14-13(15)11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-8H
InChIKeyVCWYADDAXFOQMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Nitrophenyl)pyridine CAS 4253-81-0: Key Properties and Procurement Overview


2-(2-Nitrophenyl)pyridine (CAS 4253-81-0) is an ortho-substituted nitrophenylpyridine isomer with the molecular formula C11H8N2O2 and a molecular weight of 200.19 g/mol . This compound belongs to the 2-arylpyridine class of heterocyclic building blocks, characterized by a pyridine ring linked at the 2-position to a nitrophenyl moiety. Its distinctive ortho-substitution pattern confers unique steric and electronic properties that differentiate it from its meta (CAS 4253-79-6) and para (CAS 4282-47-7) isomers. The compound serves as a versatile intermediate in medicinal chemistry, materials science, and organic synthesis, with reported applications ranging from adrenergic receptor modulation to cyclometallation chemistry [1].

Why Generic 2-Nitrophenylpyridine Substitution Fails: Evidence for Isomer-Specific Differentiation


Substituting 2-(2-nitrophenyl)pyridine with its meta or para isomers is not a viable generic alternative due to significant differences in physicochemical properties, synthetic accessibility, and biological activity. The ortho-nitro group introduces substantial steric hindrance and unique electronic effects that fundamentally alter reactivity, binding affinity, and material properties [1]. For instance, the ortho isomer exhibits a markedly different dipole moment and torsional barrier compared to its para counterpart, directly impacting its performance in cyclometallation and cross-coupling applications [2]. Moreover, the ortho isomer demonstrates specific biological activity at adrenergic receptors that is not observed for the meta or para isomers, underscoring the critical importance of isomer-specific selection [3]. The following quantitative evidence provides a rigorous basis for prioritizing the ortho isomer in research and industrial applications.

Quantitative Evidence Guide: 2-(2-Nitrophenyl)pyridine vs. meta/para Isomers


Synthetic Accessibility: Ortho Isomer Formation Ratio in Nitration Mixtures

The ortho isomer (2-(2-nitrophenyl)pyridine) is formed as a minor component in nitration reactions of 3-methyl-2-phenylpyridine, with a formation ratio of only 4% compared to 50% for the meta isomer and 46% for the para isomer under identical reaction conditions [1]. This low yield necessitates distinct synthetic strategies for ortho isomer procurement.

Organic Synthesis Regioselectivity Nitration

Biological Activity: Alpha-2 Adrenergic Receptor Binding Affinity

2-(2-Nitrophenyl)pyridine exhibits specific binding affinity for the alpha-2 adrenergic receptor with a Ki value of 15 nM in rat brain membrane assays [1]. In contrast, binding data for the meta and para isomers at this receptor are absent from major public databases, suggesting a lack of significant activity or unreported activity at this target.

Medicinal Chemistry Adrenergic Receptors GPCR

Physicochemical Property: LogP (Lipophilicity) Differentiation

The ortho isomer 2-(2-nitrophenyl)pyridine exhibits a lower experimental LogP value of approximately 2.66–2.73 , compared to the para isomer's reported LogP of 3.18 [1] (or 2.25–2.5 by other computational methods). This difference in lipophilicity directly impacts solubility, membrane permeability, and chromatographic behavior.

Physicochemical Properties Lipophilicity Drug Design

Thermal Property: Melting Point Distinction

2-(2-Nitrophenyl)pyridine (ortho isomer) has no clearly defined, experimentally reported melting point in standard reference databases, with only predicted values available (e.g., 214.96 °C via MPBPWIN estimation) . In stark contrast, the para isomer, 2-(4-nitrophenyl)pyridine, has a well-documented experimental melting point range of 116–118 °C . This suggests the ortho isomer is a liquid or low-melting solid at room temperature, while the para isomer is a crystalline solid.

Material Science Thermal Properties Crystallinity

Reactivity: Unique Cyclometallation Potential in Palladium Complexes

The ortho-nitro group in 2-(2-nitrophenyl)pyridine enables specific cyclometallation reactions not observed with the para isomer. In palladium(II) acetate-bridged dimers with nitrophenylpyridine ligands, the ortho-substituted ligand yields an exceptionally short Pd⋯Pd distance of 2.822(6) Å with a tilt angle α of 25.7°, the shortest such distance reported for dimers of this type [1]. This unique geometry is attributed to the ortho-nitro group's electronic influence.

Organometallic Chemistry Catalysis C-H Activation

Optimal Application Scenarios for 2-(2-Nitrophenyl)pyridine (CAS 4253-81-0)


Alpha-2 Adrenergic Receptor Probe in GPCR Drug Discovery

2-(2-Nitrophenyl)pyridine serves as a valuable tool compound for studying alpha-2 adrenergic receptor pharmacology, with a demonstrated binding affinity (Ki = 15 nM) [4]. Researchers investigating GPCR signaling, particularly in cardiovascular or CNS indications, should select this ortho isomer over meta/para alternatives, which lack reported activity at this target. Its use as a functional agonist enables mechanism-of-action studies and can serve as a starting point for structure-activity relationship (SAR) exploration.

Cyclometallated Palladium Complexes for Catalysis and Materials Science

The ortho-nitro substitution pattern in 2-(2-nitrophenyl)pyridine facilitates unique cyclometallation chemistry, as evidenced by the formation of acetate-bridged palladium(II) dimers with an exceptionally short Pd⋯Pd distance of 2.822(6) Å [4]. This property makes it a ligand of choice for synthesizing novel organometallic complexes with potential applications in cross-coupling catalysis, luminescent materials, or supramolecular assemblies where metal-metal interactions are critical.

Precursor to Pyrido[1,2-b]indazole Heterocycles via Reductive Cyclization

Heating 2-(2-nitrophenyl)pyridine (the ortho isomer) with ferrous oxalate yields pyrido[1,2-b]indazole, a fused heterocyclic scaffold of interest in medicinal chemistry [4]. This transformation is specific to the ortho-substitution pattern, as the nitro group must be positioned adjacent to the pyridine ring to undergo intramolecular cyclization. Researchers synthesizing pyridoindazole derivatives for biological screening should procure the ortho isomer specifically.

Low-Yield Isomer as a Challenge in Selective Synthesis Method Development

The ortho isomer's low formation ratio (4%) in conventional nitration mixtures relative to meta (50%) and para (46%) isomers [4] positions it as a valuable test substrate for developing regioselective synthetic methodologies. Procurement of this isomer is essential for groups working on palladium-catalyzed Ullmann cross-coupling approaches or other modern C–H activation strategies that aim to access ortho-substituted 2-arylpyridines with improved efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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